

N-Methyl-3-chlorophenethylamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Methyl 3-chlorophenethylamine*

Cat. No.: *B1337177*

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CAS Number: 52516-20-8

This technical guide provides a detailed overview of N-Methyl-3-chlorophenethylamine, including its chemical properties, postulated biological activity, and proposed methodologies for its synthesis and analysis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Data

Direct experimental data for N-Methyl-3-chlorophenethylamine is limited in publicly accessible literature. The following table summarizes its known and predicted physicochemical properties, drawing comparisons with structurally similar compounds.

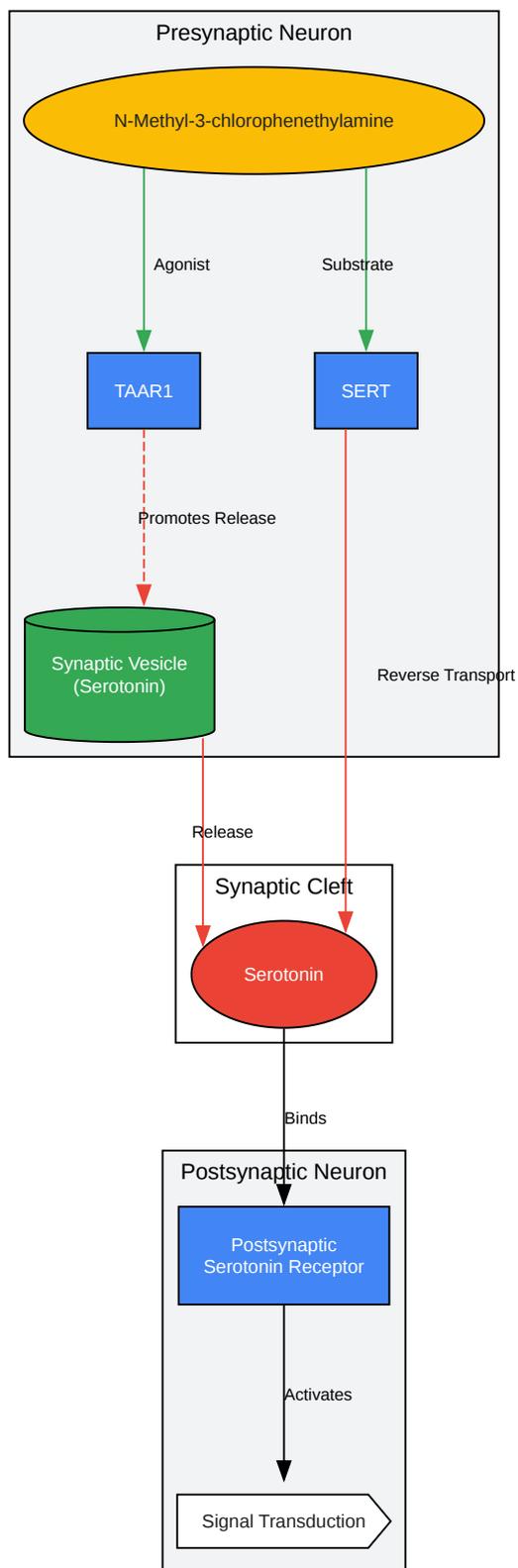
Property	Value/Prediction	Source/Basis
IUPAC Name	N-methyl-1-(3-chlorophenyl)ethan-2-amine	---
CAS Number	52516-20-8	[1]
Molecular Formula	C ₉ H ₁₂ ClN	[1]
Molecular Weight	169.65 g/mol	[1]
Appearance	Predicted: Colorless to pale yellow oil or solid	Based on similar phenethylamines[2]
Boiling Point	Predicted: ~220-250 °C	Based on similar phenethylamines[2]
Solubility	Predicted: Soluble in organic solvents (e.g., ethanol, methanol, chloroform). The hydrochloride salt is expected to be water-soluble.	Based on similar phenethylamines[2]
pKa (amine)	Predicted: 9.5 - 10.5	Based on primary amines in phenethylamine structures[2]

Postulated Biological Activity and Signaling Pathway

Substituted phenethylamines are a broad class of compounds known for their psychoactive properties, primarily through modulation of monoamine neurotransmitter systems.[3] Based on the structure of N-Methyl-3-chlorophenethylamine, its biological activity is hypothesized to be similar to other chlorinated phenethylamines, such as p-chloroamphetamine (PCA), which are potent serotonin-releasing agents.[2]

The primary molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that influences monoaminergic neurotransmission.[2] Activation of TAAR1 can trigger the release of neurotransmitters like dopamine and norepinephrine.[2] Furthermore, N-Methyl-3-chlorophenethylamine is expected

to act as a substrate for monoamine transporters, particularly the serotonin transporter (SERT), leading to the release of serotonin from presynaptic neurons.[2][4]



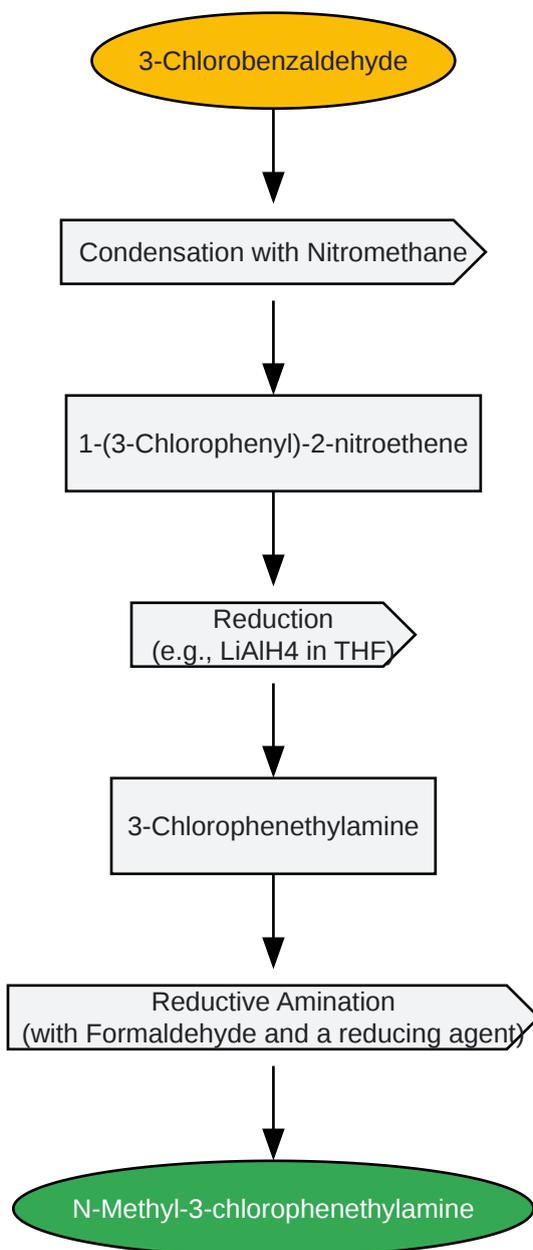
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Postulated mechanism of action for N-Methyl-3-chlorophenethylamine.

Experimental Protocols

Proposed Synthesis of N-Methyl-3-chlorophenethylamine

A plausible synthetic route for N-Methyl-3-chlorophenethylamine can be adapted from established methods for phenethylamine synthesis, such as the reduction of a corresponding nitrile derivative.[2]



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Proposed synthetic workflow for N-Methyl-3-chlorophenethylamine.

Detailed Methodology (Hypothetical):

- Synthesis of 1-(3-Chlorophenyl)-2-nitroethene:
 - To a solution of 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as acetic acid, add nitromethane (1.2 eq) and a catalyst, for example, ammonium acetate.

- Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
- Cool the reaction mixture and pour it into ice water.
- Collect the precipitated solid by filtration, wash with water, and dry to yield 1-(3-chlorophenyl)-2-nitroethene.
- Reduction to 3-Chlorophenethylamine:
 - In a flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH_4) (a molar excess) in anhydrous tetrahydrofuran (THF).
 - Cool the suspension in an ice bath.
 - Slowly add a solution of 1-(3-chlorophenyl)-2-nitroethene (1.0 eq) in anhydrous THF to the LiAlH_4 suspension.
 - After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
 - Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
 - Filter the resulting solids and wash them with THF.
 - Concentrate the filtrate under reduced pressure to obtain crude 3-chlorophenethylamine.
- Reductive Amination to N-Methyl-3-chlorophenethylamine:
 - Dissolve 3-chlorophenethylamine (1.0 eq) in a suitable solvent like methanol.
 - Add an aqueous solution of formaldehyde (1.1 eq).
 - Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
 - Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Proposed Analytical Methodology

The analysis of N-Methyl-3-chlorophenethylamine can be achieved using standard analytical techniques employed for the characterization of novel psychoactive substances.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: A solution of the sample in a suitable organic solvent (e.g., methanol) is prepared. For biological matrices, a liquid-liquid or solid-phase extraction would be necessary.
- GC Conditions (Typical):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.

- Identification: Based on the retention time and the fragmentation pattern in the mass spectrum.

Safety and Toxicology

There is limited specific toxicological data available for N-Methyl-3-chlorophenethylamine. However, based on its structural similarity to other substituted phenethylamines, it should be handled with caution.[2] Potential health effects may include cardiovascular, gastrointestinal, and psychiatric symptoms.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided, particularly regarding biological activity and experimental protocols, is based on extrapolations from structurally related compounds due to the limited availability of direct experimental data for N-Methyl-3-chlorophenethylamine. All laboratory work should be conducted by qualified personnel with appropriate safety precautions in place.

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